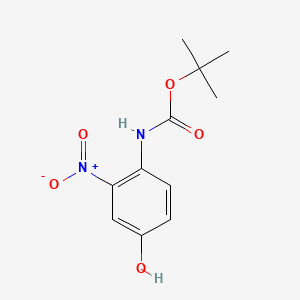

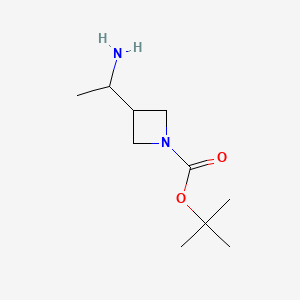

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Übersicht

Beschreibung

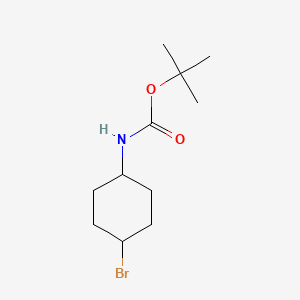

“tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2137058-21-8 . It has a molecular weight of 200.28 . The compound is stored at a temperature of 4°C and is in the form of an oil .

Molecular Structure Analysis

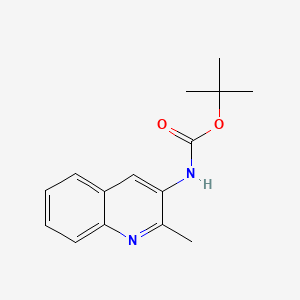

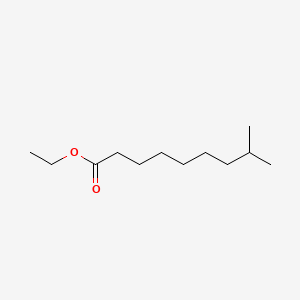

The InChI Code for “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical form of “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” is oil . It has a molecular weight of 200.28 . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis of N-heterocycles

The compound has been utilized in the stereoselective synthesis of amines and their derivatives, particularly in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are critical as they represent the structural motif of many natural products and therapeutically applicable compounds (Philip et al., 2020).

Antioxidant and Antimicrobial Applications

Research on tert-butyl group-containing compounds has revealed their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. These findings suggest the broader applicability of tert-butyl derivatives in chemical preparations aimed at enhancing antioxidant properties and combating various diseases (Dembitsky, 2006).

Environmental and Material Science Applications

The use of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate extends into environmental science, where derivatives have been studied for their role in pollution control and material enhancement. For instance, synthetic phenolic antioxidants containing tert-butyl groups have been examined for their environmental occurrence, human exposure, and toxicity, highlighting their importance in prolonging product shelf life while considering environmental and health impacts (Liu & Mabury, 2020).

Bioseparation Technologies

The compound has also found applications in bioseparation technologies, such as in the development of nonchromatographic bioseparation processes for purifying bioactive molecules from natural sources. This application is crucial for producing high-purity compounds for use in food, cosmetics, and medicine (Yan et al., 2018).

Purification of Fuel Additives

In the context of fuel performance improvement, the synthesis and purification of fuel oxygenates like Methyl Tert-butyl Ether (MTBE) have been explored, indicating the relevance of tert-butyl derivatives in the energy sector (Pulyalina et al., 2020).

Safety and Hazards

The safety information for “tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate” includes several hazard statements: H315, H318, H335 . These indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSURSCDQTBSUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.